Technical Monograph: 4-(Allyloxy)phenol
Technical Monograph: 4-(Allyloxy)phenol
Synthesis, Reactivity, and Applications in Material Science & Pharmacology[1][2]
Executive Summary
4-(Allyloxy)phenol (CAS: 10215-25-5), often referred to as hydroquinone monoallyl ether, represents a critical "Janus molecule" in organic chemistry.[1] It possesses dual functionality: a phenolic hydroxyl group capable of hydrogen bonding and esterification, and an allyl ether moiety susceptible to polymerization and sigmatropic rearrangement. This guide provides a rigorous analysis of its synthesis, the thermodynamics of its Claisen rearrangement, and its pivotal role as a mesogenic precursor in liquid crystal engineering and tyrosinase-inhibiting pharmacophores.
Chemical Identity & Physical Properties[1][2][3][4][5]
4-(Allyloxy)phenol acts as a versatile building block.[1] Its asymmetry is its strength, allowing for selective functionalization at the phenolic end while preserving the allyl tail for later cross-linking or rearrangement.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 4-(prop-2-enoxy)phenol | |
| CAS Registry | 10215-25-5 | Alternate: 6411-34-3 (generic) |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.18 g/mol | |
| Appearance | White to off-white crystalline solid | Oxidizes to pink/brown upon air exposure |
| Melting Point | 42–46 °C | Sharp transition indicates high purity |
| Boiling Point | 140–145 °C (at 2 mmHg) | High vacuum required for distillation |
| Solubility | Soluble in EtOH, Acetone, DCM, DMSO | Slightly soluble in water |
| pKa | ~10.0 (Phenolic OH) | Comparable to hydroquinone |
Synthesis & Purification Protocols
The synthesis of 4-(allyloxy)phenol is a classic Williamson ether synthesis, yet it presents a significant challenge: statistical distribution .[1] The reaction of hydroquinone with allyl bromide can yield the unreacted starting material, the desired mono-ether, and the undesired bis-allyl ether.
Optimized Mono-Alkylation Protocol
To maximize the yield of the mono-ether, the stoichiometry must be manipulated to favor a single substitution event.
Reagents:
-
Hydroquinone (1.0 eq, excess recommended: 2.0–3.0 eq to suppress bis-formation)[1]
-
Allyl Bromide (1.0 eq)[1]
-
Potassium Carbonate (K₂CO₃) (1.2 eq)[1]
-
Solvent: Acetone (Reagent Grade) or Acetonitrile[1]
Step-by-Step Methodology:
-
Solvation: Dissolve Hydroquinone (3.0 eq) in acetone under inert atmosphere (N₂). The excess hydroquinone acts as a statistical buffer.
-
Base Addition: Add anhydrous K₂CO₃. Stir for 30 minutes to generate the phenoxide anion.
-
Controlled Addition: Add Allyl Bromide dropwise over 60 minutes. Note: Rapid addition promotes local high concentrations, increasing bis-ether formation.[1]
-
Reflux: Heat to mild reflux (55–60 °C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[1]
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification (Critical):
-
Extract with Dichloromethane (DCM).[1]
-
Alkali Wash: Wash the organic layer with dilute NaOH. Crucial Step: The unreacted hydroquinone and the desired product (phenol) will move to the aqueous phase; the bis-ether (neutral) remains in the organic phase.
-
Acidification: Separate the aqueous layer and acidify with HCl to precipitate 4-(allyloxy)phenol.[1]
-
Recrystallization: Recrystallize from Ethanol/Water to remove traces of hydroquinone.
Mechanistic Pathway Visualization
Figure 1: Selective synthesis pathway highlighting the statistical control required to minimize bis-ether formation.
Reactivity Profile: The Claisen Rearrangement
The defining feature of allyl aryl ethers is the Claisen Rearrangement .[4] Upon heating (>180 °C), 4-(allyloxy)phenol undergoes a [3,3]-sigmatropic rearrangement.[1]
Mechanism:
-
Concerted Shift: The allyl group migrates to the ortho position via a chair-like transition state.
-
Intermediate: Formation of a non-aromatic dienone (6-allyl-2,4-cyclohexadienone).[1]
-
Tautomerization: Rapid proton shift restores aromaticity, yielding 2-allyl-1,4-hydroquinone .[1]
This reaction is vital for creating ortho-functionalized hydroquinones used in antioxidant formulation and polymer stabilization.[1]
Figure 2: The [3,3]-sigmatropic rearrangement mechanism converting the ether to a C-alkylated ring.[1]
Applications in Drug Development & Materials
A. Material Science: Liquid Crystal Monomers
4-(Allyloxy)phenol is a primary scaffold for Nematic Liquid Crystals .[1] The rigid phenyl ring provides the mesogenic core, while the allyl group serves as a polymerizable "tail" or a site for hydrosilylation.
-
Utility: It reacts with benzoyl chlorides or biphenyl acid chlorides to form rod-like esters.[1]
-
Effect: The terminal allyl group lowers the melting point relative to alkyl chains, broadening the nematic temperature range useful for display technologies.
B. Pharmacology: Tyrosinase Inhibition Strategy
In drug discovery, 4-(allyloxy)phenol serves as a privileged scaffold for developing skin-depigmenting agents.[1]
-
Mechanism: It acts as a structural analogue of tyrosine. The phenol moiety docks into the copper-containing active site of the enzyme Tyrosinase.[5]
-
Competitive Inhibition: Unlike hydroquinone, which can be cytotoxic, the 4-allyloxy derivative (and its metabolites) competes with L-DOPA, slowing melanin synthesis.
-
Safety Profile: The allyl ether masks one hydroxyl group, increasing lipophilicity (LogP ~2.0) for better skin penetration compared to the parent hydroquinone.
Safety & Handling (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The compound is light-sensitive and prone to oxidation (darkening) over time.[1]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]
References
-
Synthesis & Properties : ChemicalBook. (n.d.).[1] "4-Allyloxy-phenol Synthesis and Properties". Retrieved from [1]
-
Liquid Crystal Applications : ResearchGate. (2017).[1] "Synthesis and properties of allyloxy-based tolane liquid crystals". Retrieved from
-
Tyrosinase Inhibition Context : PubMed. (2005).[1][8] "4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor" (Structural context for biphenyl/phenol analogs).[1] Retrieved from
-
Claisen Rearrangement Mechanism : Organic Chemistry Portal. (n.d.).[1] "Claisen Rearrangement".[1][9][10][11] Retrieved from [1]
-
Safety Data : Sigma-Aldrich. (n.d.).[1] "Safety Data Sheet: 4-(Allyloxy)phenol". Retrieved from [1]
Sources
- 1. 4-(4-Allyloxy-benzenesulfonyl)-phenol | C15H14O4S | CID 2054598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Studies on the kinetics of oxidation of 4-hydroxyanisole by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 11. Claisen Rearrangement [organic-chemistry.org]
